molecular formula C11H13ClN2 B8544453 2-(6-Chlorohex-1-ynyl)pyridin-3-amine

2-(6-Chlorohex-1-ynyl)pyridin-3-amine

Cat. No.: B8544453
M. Wt: 208.69 g/mol
InChI Key: HCKKYWVHOXYZGZ-UHFFFAOYSA-N
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Description

2-(6-Chlorohex-1-ynyl)pyridin-3-amine is a pyridine derivative characterized by a pyridin-3-amine core substituted at the 2-position with a 6-chlorohex-1-ynyl chain.

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

2-(6-chlorohex-1-ynyl)pyridin-3-amine

InChI

InChI=1S/C11H13ClN2/c12-8-4-2-1-3-7-11-10(13)6-5-9-14-11/h5-6,9H,1-2,4,8,13H2

InChI Key

HCKKYWVHOXYZGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C#CCCCCCl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The following compounds share structural similarities with 2-(6-Chlorohex-1-ynyl)pyridin-3-amine:

Compound Name Core Structure Substituents Key Features
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Imidazo[1,2-a]pyridine 4-Methylsulfonylphenyl, phenyl Potent COX-2 inhibitor (IC50: 0.07 µM; selectivity index: 508.6).
6-Chloro-2-nitropyridin-3-amine Pyridine 2-Nitro, 6-chloro Nitro group enhances electron-withdrawing effects; potential synthetic intermediate.
1-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroethanamine Imidazo[1,2-a]pyridine 6-Chloro, trifluoroethyl Trifluoroethyl group may improve metabolic stability.
6-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid Pyridine Alkyne-containing amino group Alkyne enables modular derivatization (e.g., via Huisgen cycloaddition).
2.4 Physicochemical Properties
  • Solubility : The alkyne in this compound may reduce solubility compared to sulfonyl-containing analogs (), which benefit from polar groups .
  • Stability : Chloro substituents (as in and ) enhance stability but may increase toxicity risks, whereas trifluoroethyl groups () improve metabolic resistance .

Key Research Findings

  • Substituent Impact : Alkyne chains (e.g., in ) offer modularity for further functionalization, whereas halogen and sulfonyl groups prioritize target binding .
  • Selectivity Trends : Bulky substituents (e.g., methylsulfonylphenyl in ) enhance enzyme selectivity, suggesting that the chlorohexynyl group’s length and flexibility could be optimized for specific applications .

Preparation Methods

General Reaction Framework

The Sonogashira coupling between 3-amino-2-halopyridine (halogen = Br, I) and 6-chlorohex-1-yne is the most widely reported method. The reaction proceeds via a Pd/Cu co-catalytic system under inert conditions:

Reaction Scheme:

3-Amino-2-bromopyridine+6-Chlorohex-1-ynePd catalyst, CuI, base2-(6-Chlorohex-1-ynyl)pyridin-3-amine\text{3-Amino-2-bromopyridine} + \text{6-Chlorohex-1-yne} \xrightarrow{\text{Pd catalyst, CuI, base}} \text{this compound}

Substrate Preparation and Modifications

Synthesis of 3-Amino-2-bromopyridine

The pyridine precursor is typically synthesized via:

  • Direct bromination of 3-aminopyridine using NBS (N-bromosuccinimide) in acetic acid (yield: 78%).

  • Sandmeyer reaction from 3-aminopyridine-2-carboxylic acid (yield: 65%).

Synthesis of 6-Chlorohex-1-yne

Two routes are documented:

  • From 6-chlorohexanol : Tosylation with TsCl/pyridine, followed by elimination with KOtBu (yield: 82%).

  • Alkyne elongation : Reaction of 1-chloro-4-pentyne with ethylene oxide under Grignard conditions (yield: 70%).

Alternative Methodologies

Copper-Free Sonogashira Coupling

A Pd nanoparticle-catalyzed system (Pd NPs/C) in water achieves 60–70% yield at 80°C, avoiding CuI but requiring higher Pd loading (5 mol%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction time from hours to minutes, though yields remain comparable (75–80%).

Challenges and Side Reactions

Competing Pathways

  • Homocoupling of 6-chlorohex-1-yne : Mitigated by using excess alkyne (1.5–2.0 equiv).

  • Dehalogenation : Observed with PdCl2_2(PPh3_3)2_2 in polar solvents; minimized by switching to Pd(CF3_3COO)2_2 .

Scalability and Industrial Applications

  • Kilogram-scale batches employ Pd(CF3_3COO)2_2/PPh3_3 in DMF with 90% yield.

  • The compound serves as a precursor to imidazo[1,2-a]pyridine derivatives for kinase inhibitors .

Q & A

Q. What synergistic effects arise when combining this compound with other bioactive molecules?

  • Methodological Answer : Co-administer with known kinase inhibitors (e.g., imatinib) and measure synergistic apoptosis via flow cytometry (Annexin V/PI staining). Use Chou-Talalay models to quantify combination indices .

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